molecular formula C14H13NO4 B1352904 dimethyl 2-(1H-pyrrol-1-yl)terephthalate CAS No. 168619-57-6

dimethyl 2-(1H-pyrrol-1-yl)terephthalate

Cat. No. B1352904
M. Wt: 259.26 g/mol
InChI Key: MHMDCAFTNWRPCP-UHFFFAOYSA-N
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Description

Dimethyl 2-(1H-pyrrol-1-yl)terephthalate is a chemical compound with the molecular formula C14H13NO4 . It is also known as DPT or pyrrolidine.


Molecular Structure Analysis

Dimethyl 2-(1H-pyrrol-1-yl)terephthalate contains a total of 33 bonds; 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 2 ester groups .

Scientific Research Applications

Environmental Impact and Biodegradation

Dimethyl terephthalate (DMT) is primarily used in the manufacture of polyesters and industrial plastics. Its widespread application raises concerns about environmental impact due to global use. A study on the esterase gene dmtH from Sphingobium sp. C3 shows promise in transforming DMT to mono-methyl terephthalate (MMT), a less toxic form. This biotransformation is crucial for reducing DMT toxicity in the environment. The process not only transforms DMT but potentially other p-phthalic acid esters, demonstrating the role of microorganisms in mitigating environmental pollutants (Cheng et al., 2020).

Polymer Synthesis and Material Science

DMT undergoes polycondensation with 1,4-butanediol, facilitated by various catalysts like Bi2O3 and bismuth(III) acetate, to create telechelic poly(butylene terephthalate)s. These polymers, characterized by high molecular weights and specific end groups, have significant implications in creating materials with tailored properties for industrial applications (Kricheldorf et al., 2005).

Crystallization and Chemical Reactions

The interaction of DMT with organic salts, such as sodium o-chlorobenzoate, has been studied to understand the crystallization behavior of poly(ethylene terephthalate) (PET). This research provides insights into the nucleating effects of organic salts on PET, which is crucial for enhancing the material properties of PET-based products (Legras et al., 1986).

Recycling and Sustainability

Methanolic pyrolysis (methanolysis) of PET under microwave irradiation offers an energy-efficient recycling method. This approach, utilizing DMT as a main product, supports the recycling of PET wastes, highlighting an important application in sustainability and waste management (Siddiqui et al., 2012).

Antimicrobial Properties

A novel series of pyrrole derivatives, including compounds related to dimethyl 2-(1H-pyrrol-1-yl)terephthalate, have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential of pyrrole chalcone derivatives as significant antimicrobial agents, contributing to the development of new therapeutic tools (Hublikar et al., 2019).

properties

IUPAC Name

dimethyl 2-pyrrol-1-ylbenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-13(16)10-5-6-11(14(17)19-2)12(9-10)15-7-3-4-8-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMDCAFTNWRPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 2-(1H-pyrrol-1-yl)terephthalate

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